3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O2S/c1-22-14-7-3-12(4-8-14)11-24-17-20-19-16(21(17)18)13-5-9-15(23-2)10-6-13/h3-10H,11,18H2,1-2H3 |
InChI Key |
HWTKXENBRLMOQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
Thiosemicarbazides react with carboxylic acids or their derivatives under alkaline conditions to form the 1,2,4-triazole ring. For methoxyphenyl-substituted derivatives, the starting thiosemicarbazide incorporates a 4-methoxyphenyl group.
Reaction Scheme :
Optimal Conditions :
| Parameter | Value/Description | Source |
|---|---|---|
| Base | Sodium hydroxide | |
| Solvent | Ethanol or water | |
| Temperature | Reflux (80–100°C) | |
| Yield | 60–70% |
Cyclization efficiency depends on pH and substituent electronic effects. Alkaline media favor triazole formation, while acidic conditions promote thiadiazole byproducts.
S-Alkylation for 4-Methoxybenzyl Sulfanyl Group Attachment
The sulfanyl-benzyl group is introduced via nucleophilic substitution of the triazole thiol with 4-methoxybenzyl halides.
Reaction Conditions and Reagents
Standard Protocol :
-
Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents (e.g., DMF or DMSO).
-
Solvent : DMF or DMSO enhances solubility of both reactants.
Example Data :
Microwave-assisted synthesis improves yields to 85% while reducing reaction time to 30 minutes.
Mechanism and Byproduct Mitigation
The reaction proceeds via deprotonation of the thiol group, forming a thiolate anion that nucleophilically attacks the electrophilic benzyl carbon. Critical factors include:
-
Steric Hindrance : Methoxy groups on both benzyl and phenyl rings may slow kinetics.
-
Oxidation Risk : Alkaline conditions prevent sulfide oxidation to sulfoxides.
Purification and Characterization
Crystallization and Chromatography
Analytical Validation
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (OCH₃), δ 7.2–7.5 ppm (aromatic) | |
| ¹³C NMR | C-S signal at δ ~35 ppm, methoxy at δ ~55 ppm | |
| HRMS | [M+H]⁺ expected at 397.02 g/mol |
X-ray crystallography confirms planar triazole geometry and hydrogen-bonding patterns.
Comparative Analysis with Analogues
Structural Variants and Reactivity
Optimized Conditions vs. Analogues
| Parameter | Target Compound | Dichloro Analogues |
|---|---|---|
| Base | K₂CO₃ | NaOH |
| Yield | 75–85% | 60–70% |
| Reaction Time | 30–60 minutes (MW) | 4–6 hours |
Challenges and Optimization Strategies
Steric and Electronic Effects
-
Methoxy Group Interference : Electron-donating effects may deactivate the benzyl halide, requiring prolonged reaction times.
-
Solution : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
Scalability and Industrial Viability
| Factor | Lab Scale | Industrial Scale |
|---|---|---|
| Catalysts | None | Phase-transfer catalysts |
| Purification | Chromatography | Crystallization |
| Cost | High (small batches) | Reduced (bulk processes) |
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, sulfonates, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 398.48 g/mol. Its structure features a triazole ring, which is significant for its biological activity.
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulation
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Pharmaceutical development |
| Study 2 | Showed significant inhibition of cancer cell lines (e.g., breast cancer) | Anticancer therapy |
| Study 3 | Evaluated as a fungicide with effective control over Fusarium spp. | Agricultural pest management |
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects on Enzyme Inhibition: Halogenated analogs (e.g., 3a, 3b) exhibit superior enzyme inhibition due to halogen bonding and π/π interactions with catalytic cavities . Pyridinyl vs. Methoxyphenyl: Pyridinyl substituents (as in 3a, 3b) improve binding to metal-containing enzymes (e.g., tyrosinase) compared to methoxyphenyl groups .
Antimicrobial Activity :
- Chlorine and thioether groups (e.g., in ) enhance antimicrobial activity by disrupting bacterial membranes. The target compound’s methoxy groups may reduce membrane penetration due to higher polarity.
Synthetic Feasibility :
- Methoxybenzyl bromides are less reactive than fluorinated or chlorinated benzyl bromides, leading to lower yields in nucleophilic substitutions (e.g., 39% yield for compound 7 vs. 100% for 3b) .
Halogenated analogs strike a better balance for CNS-targeted applications .
Biological Activity
The compound 3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine belongs to the triazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative, focusing on its anticancer properties, antiangiogenic effects, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a triazole ring substituted with a methoxybenzyl sulfanyl group and a methoxyphenyl group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that triazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many triazole compounds have shown efficacy against various cancer cell lines.
- Antiangiogenic Effects : Triazoles can inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is crucial for tumor growth.
Anticancer Properties
A study evaluating a series of triazole derivatives demonstrated that compounds with the 1,2,4-triazole core exhibited significant antiproliferative activity against several cancer cell lines. The specific compound was found to have a notable impact on tumor proliferation and viability.
Case Studies
- Cell Line Studies : The compound was tested against multiple cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results indicated that it inhibited cell proliferation with IC50 values ranging from 5 to 15 µM across different cell types.
- Mechanism of Action : Further investigation revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Antiangiogenic Activity
The ability of the compound to inhibit angiogenesis was assessed using endothelial cell assays. The results showed that:
- In vitro Assays : The compound significantly reduced tube formation in human umbilical vein endothelial cells (HUVECs), indicating its potential as an antiangiogenic agent.
- In vivo Studies : In animal models, treatment with the compound led to decreased tumor vascularization, correlating with reduced tumor growth rates.
Comparative Analysis with Other Triazoles
The following table summarizes the biological activities of selected triazole derivatives compared to our compound:
| Compound Name | Anticancer IC50 (µM) | Antiangiogenic Effect | Mechanism of Action |
|---|---|---|---|
| 3-[(4-Methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine | 5-15 | Yes | Apoptosis induction |
| 3-Amino-1,2,4-triazole derivative | 10-20 | Yes | Tubulin polymerization inhibition |
| Tebuconazole (triazole fungicide) | >50 | Moderate | CYP450 enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized?
- Synthesis Methodology :
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide and hydrazine hydrate under alkaline conditions .
- Step 2 : Introduction of the sulfanyl group via S-alkylation using 4-methoxybenzyl halides in methanol or DMF at room temperature, catalyzed by potassium carbonate .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol for high purity (>95%) .
- Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time for cyclization steps .
- Monitor pH during alkylation to avoid side reactions (e.g., over-oxidation of sulfanyl groups) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, triazole ring carbons at δ 150–160 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., Acta Crystallographica reports for analogous triazoles reveal planar triazole rings with sulfanyl groups in equatorial positions) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 384.12) .
Q. How is preliminary biological activity screening conducted for this compound?
- Protocols :
- Antimicrobial Assays : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
- Anticancer Screening : NCI-60 cell line panel testing at 10 µM concentration; evaluate % inhibition via MTT assay .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 inhibition measured via fluorometric kits) .
Advanced Research Questions
Q. What mechanistic insights explain the bioactivity of this compound against specific molecular targets?
- Key Findings :
- The triazole ring interacts with enzyme active sites (e.g., hydrogen bonding via NH group) .
- The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability in cancer cells .
- Sulfanyl groups may undergo redox-mediated covalent binding to thiol-containing proteins (e.g., glutathione reductase) .
- Experimental Validation :
- Use site-directed mutagenesis or competitive inhibition assays to identify binding residues .
Q. How do structural modifications (e.g., substituent variations) influence activity in structure-activity relationship (SAR) studies?
- SAR Trends :
- Methoxy Position : 4-Methoxy on benzyl groups increases antifungal activity compared to 2- or 3-methoxy analogs (e.g., 2x higher MIC against C. albicans) .
- Sulfanyl Group Replacement : Substituting sulfanyl with sulfonyl reduces anticancer potency (e.g., IC increases from 2.1 µM to >10 µM in MCF-7 cells) .
- Triazole Substitution : 1,2,4-triazole derivatives show superior activity to 1,2,3-triazoles due to better π-stacking .
Q. How can contradictory data in biological assays be resolved (e.g., divergent activity across studies)?
- Troubleshooting Strategies :
- Assay Conditions : Validate consistency in cell culture media (e.g., serum concentration affects compound solubility) .
- Metabolic Stability : Test hepatic microsome stability to rule out rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., batch-to-batch purity variations) .
Q. What computational methods are used to predict binding modes and optimize derivatives?
- Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .
- QSAR Modeling : Use Hammett constants for substituents to correlate electronic effects with bioactivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
